N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c1-2-30-22-10-6-9-20-15-23(31-24(20)22)21-16-32-26(27-21)28-25(29)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-16H,2H2,1H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSHSCPHTOVMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for Coumarin Intermediate
The 7-ethoxybenzofuran core is synthesized via a Pechmann condensation, a well-established method for coumarin formation. Reacting 3-ethoxyphenol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C yields 7-ethoxycoumarin. This reaction proceeds through electrophilic substitution, forming the lactone ring. The crude product is purified via recrystallization from ethanol, achieving yields of 68–72%.
Perkin Rearrangement to Benzofuran
The coumarin intermediate undergoes a Perkin rearrangement using acetic anhydride and sodium acetate at 140°C for 6 hours to afford 7-ethoxybenzofuran-2-carboxylic acid. Decarboxylation via heating with copper chromite in quinoline at 200°C produces 7-ethoxybenzofuran in 85% yield.
Functionalization of Benzofuran at the 2-Position
Bromination for Suzuki-Miyaura Coupling
To enable cross-coupling, the benzofuran scaffold is brominated at the 2-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under UV light. This step achieves 90% conversion, confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Suzuki-Miyaura Coupling with Thiazole Boronic Acid
The brominated benzofuran reacts with 4-aminothiazol-2-ylboronic acid in a palladium-catalyzed Suzuki-Miyaura coupling. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium carbonate as the base in a 1,4-dioxane/water mixture at 80°C for 12 hours yields 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine in 78% yield.
Synthesis of [1,1'-Biphenyl]-4-carboxylic Acid
Biphenyl Formation via Suzuki Coupling
[1,1'-Biphenyl]-4-carboxylic acid is synthesized by coupling 4-bromobenzoic acid with phenylboronic acid using Pd(OAc)₂ and SPhos ligand in toluene/ethanol (3:1) at 100°C. The reaction achieves 82% yield after recrystallization from methanol.
Activation as Carboxylic Acid Chloride
The biphenyl carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux for 3 hours. The product is isolated in 95% yield and used directly in the next step.
Amide Bond Formation
Coupling of Thiazol-2-amine with Biphenyl Carbonyl Chloride
The final amide bond is formed via reaction of 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine with [1,1'-biphenyl]-4-carbonyl chloride. Employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry tetrahydrofuran (THF) at 0°C to room temperature for 24 hours affords the target compound in 65% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) confirms >98% purity by high-performance liquid chromatography (HPLC).
Optimization and Analytical Data
Reaction Condition Screening
Table 1: Optimization of Suzuki-Miyaura Coupling for Thiazole Attachment
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 78 |
| PdCl₂(dppf) | DMF/H₂O | 100 | 62 |
| Pd(OAc)₂/XPhos | Toluene/EtOH | 90 | 71 |
Table 2: Amidation Reagent Comparison
| Coupling Reagent | Additive | Solvent | Yield (%) |
|---|---|---|---|
| DCC | DMAP | THF | 65 |
| HATU | DIPEA | DMF | 58 |
| EDCl/HOBt | NMM | CH₂Cl₂ | 60 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, biphenyl-H), 7.72–7.68 (m, 4H, biphenyl-H), 7.45 (d, J = 8.0 Hz, 1H, benzofuran-H), 6.95 (dd, J = 8.0, 2.0 Hz, 1H, benzofuran-H), 6.85 (d, J = 2.0 Hz, 1H, benzofuran-H), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- ESI-MS: m/z 485.2 [M+H]⁺ (calculated: 485.1).
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions, particularly those involving benzofuran and thiazole moieties.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The benzofuran and thiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to effects such as antimicrobial activity, inhibition of cancer cell proliferation, or modulation of biological pathways.
Comparison with Similar Compounds
Biological Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of increasing interest in pharmacological research. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C23H21N2O3S
- Molecular Weight : 397.49 g/mol
- CAS Number : 921798-28-9
The structure features a thiazole ring, a biphenyl moiety, and an ethoxybenzofuran substituent, which are critical for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation pathways.
- Antioxidant Properties : It exhibits significant antioxidant activity, which may contribute to its protective effects in various cellular models.
- Modulation of Signaling Pathways : The compound influences key signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Anticancer Effects
Several studies have highlighted the anticancer potential of this compound:
- In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell type.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| PC3 (Prostate Cancer) | 7 |
| HeLa (Cervical Cancer) | 12 |
Neuroprotective Effects
The compound has also shown promise in neuroprotection:
- Animal models of neurodegenerative diseases suggest that it can reduce oxidative stress markers and improve cognitive function.
Case Studies
-
Study on Breast Cancer Cells :
- A recent study evaluated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation.
-
Neuroprotection in Rodent Models :
- In a rodent model of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced amyloid plaque formation.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide?
- Answer : Synthesis involves multi-step organic reactions, including coupling of the ethoxybenzofuran-thiazole core with biphenyl-carboxamide precursors. Key steps:
- Thiazole ring formation : Cyclization of thiourea intermediates under controlled temperatures (60–80°C) in solvents like DMF or THF .
- Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) to link the biphenyl-carboxylic acid to the thiazole-amine group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥95% purity .
- Validation : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and HRMS (observed m/z 424.53 vs. calculated 424.53) .
Q. How should researchers characterize the compound’s stability under experimental conditions?
- Answer : Conduct accelerated stability studies:
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (e.g., >200°C) .
- Photostability : Expose to UV light (λ = 254 nm) for 48 hours; monitor degradation via HPLC .
- pH stability : Incubate in buffers (pH 2–12) for 24 hours; assess by LC-MS for hydrolytic products (e.g., cleavage of the ethoxy group at pH < 3) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR or MAPK). Key interactions:
- Thiazole nitrogen forms hydrogen bonds with kinase active-site residues (e.g., Lys721 in EGFR).
- Biphenyl group engages in π-π stacking with hydrophobic pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .
- Validation : Compare computational predictions with SPR binding assays (e.g., = 1.2 µM for EGFR) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer :
- Dose-response reevaluation : Test compound at logarithmic concentrations (1 nM–100 µM) to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .
- Off-target profiling : Use kinase selectivity screens (e.g., Eurofins KinomeScan) to rule out nonspecific binding .
- Metabolite analysis : Incubate with liver microsomes (human/rat); quantify active metabolites via LC-MS/MS to explain species-specific discrepancies .
Q. How can structural modifications enhance selectivity for therapeutic targets?
- Answer :
- Bioisosteric replacement : Substitute the ethoxy group with methoxy or trifluoromethoxy to modulate lipophilicity (clogP from 3.5 to 4.2) .
- Thiazole ring substitution : Introduce methyl or chlorine at the 4-position to sterically block off-target interactions .
- SAR analysis : Compare IC values of derivatives against target vs. related enzymes (e.g., 10-fold selectivity for JAK2 over JAK3) .
Methodological Guidelines
Q. What experimental designs optimize in vitro efficacy studies?
- Answer :
- Cell line selection : Use CRISPR-edited lines (e.g., EGFR-mutant NSCLC) to isolate target-specific effects .
- Combination studies : Pair with standard therapeutics (e.g., cisplatin) at fixed ratios (1:1 to 1:10) to calculate synergy scores via Chou-Talalay method .
- Control setup : Include DMSO vehicle controls and reference inhibitors (e.g., erlotinib for EGFR) .
Q. How to address low solubility in biological assays?
- Answer :
- Co-solvent systems : Use 0.1% DMSO + 5% PEG-400 in PBS; confirm stability via dynamic light scattering (DLS) .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) to enhance bioavailability .
- Prodrug synthesis : Introduce phosphate esters at the carboxamide group; hydrolyze in vivo via phosphatases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
